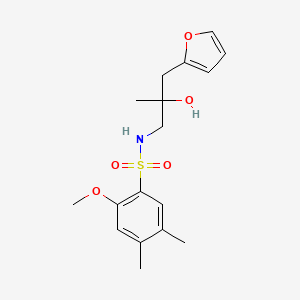

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c1-12-8-15(22-4)16(9-13(12)2)24(20,21)18-11-17(3,19)10-14-6-5-7-23-14/h5-9,18-19H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHIFGKCCMSMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple stepsThe final step involves the sulfonamide formation through a reaction with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibit potential anticancer properties. The sulfonamide group is known to interact with various biological targets involved in cancer progression. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .

1.2 Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, similar to other benzenesulfonamides like valdecoxib, which selectively inhibit cyclooxygenase-2 (COX-2) enzymes. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Properties

This compound has been studied for its herbicidal activity against various weed species. Laboratory studies have demonstrated its effectiveness in controlling common lambsquarters (Chenopodium album), a prevalent weed in corn and soybean crops. The compound's mechanism involves disrupting metabolic pathways essential for weed growth .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. The presence of the furan ring and the sulfonamide moiety contributes significantly to its biological activity. Researchers have been exploring modifications to enhance its potency and selectivity against target enzymes or receptors .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. The furan ring and hydroxy group may also contribute to its biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide are compared below with analogous compounds from the literature.

Structural Comparisons

Physicochemical and Functional Implications

- Solubility : The target compound’s hydroxy and sulfonamide groups may enhance water solubility compared to naphthofuran derivatives (more lipophilic due to fused aromatic systems) .

- Electron Effects : The sulfonamide group is strongly electron-withdrawing, contrasting with the electron-rich naphthofuran systems or the neutral acetamide groups in patent compounds.

- Bioactivity Potential: Sulfonamides often target carbonic anhydrases or proteases, whereas naphthofuran derivatives may exhibit fluorescence or antimicrobial properties . The patent compounds’ trifluoromethyl groups suggest metabolic stability for therapeutic use .

Research Findings and Gaps

- Target Compound: No direct pharmacological data are available. Its design aligns with sulfonamide-based inhibitors, but further studies are needed to confirm activity.

- Naphtho[2,1-b]furan Derivatives : Demonstrated synthetic versatility but lack explicit biological testing in the cited study .

- Patent Compounds : Focus on complex architectures for drug discovery, though specific targets or assays are undisclosed .

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C17H19NO3S

- Molecular Weight : 285.34 g/mol

- CAS Number : 1799265-23-8

Structural Characteristics

The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The presence of a furan ring and additional methyl groups contributes to its potential pharmacological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related furan derivatives have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Tubulin Inhibition

A study focusing on tubulin polymerization inhibitors demonstrated that certain furan-based compounds selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in chemotherapy treatments. The compound's ability to disrupt microtubule dynamics suggests a similar mechanism may be at play for this compound.

Antioxidant Activity

Preliminary assessments of the antioxidant potential of related compounds indicate that they may scavenge free radicals effectively. This property can contribute to their anticancer effects by mitigating oxidative stress within cells.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antioxidant | Free radical scavenging | |

| Selective Cytotoxicity | Higher potency against cancer cells vs. normal |

The proposed mechanisms through which this compound exerts its biological effects include:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest.

- Reactive Oxygen Species (ROS) Generation : By inducing oxidative stress, these compounds can trigger apoptotic pathways in cancer cells.

- Selective Targeting : The structural features allow for selective targeting of tumor vasculature and proliferative cancer cells.

In Vitro Studies

In vitro studies conducted on various cancer cell lines (e.g., MCF-7, A549) have highlighted significant cytotoxicity associated with similar sulfonamide derivatives. For instance, IC50 values reported for related compounds ranged from 0.02 to 0.08 μmol/mL against A549 and HCT116 cell lines, indicating potent activity compared to established chemotherapeutics like doxorubicin.

Q & A

Q. Q1. What synthetic strategies are recommended for optimizing the yield of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

Methodological Answer: The synthesis of complex sulfonamides often requires multi-step protocols involving protective group chemistry and controlled reaction conditions. For example:

- Deprotonation steps using NaH in anhydrous THF can facilitate nucleophilic substitutions (e.g., benzyloxy group introduction) .

- Cascade reactions , such as [3,3]-sigmatropic rearrangements followed by aromatization, may stabilize intermediates and improve regioselectivity .

- Purification via column chromatography (silica gel, gradient elution) is critical for isolating the target compound from byproducts. Validate purity using HPLC or TLC, as described in hydroxamic acid syntheses .

Q. Q2. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy, furan, and sulfonamide groups). Cross-check with DEPT-135 for quaternary carbon identification .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxy and methyl groups on the propyl chain) by growing single crystals in polar solvents. Compare with structurally similar sulfonamides reported in crystallographic databases .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Adopt standardized cytotoxicity and proliferation assays:

- MTT assay : Use adherent cell lines (e.g., HeLa or HEK293) to measure metabolic activity post-treatment. Include controls for solvent effects (e.g., DMSO) and reference compounds (e.g., BHA or ferrozine) .

- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to calculate IC values. Replicate experiments in triplicate to assess statistical significance .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to probe the role of the furan-2-yl moiety in biological activity?

Methodological Answer:

- Analog synthesis : Replace the furan ring with other heterocycles (e.g., thiophene or pyrrole) and compare bioactivity .

- Pharmacophore mapping : Use molecular docking to predict interactions between the furan group and target proteins (e.g., enzymes or receptors). Validate with mutagenesis or competitive binding assays .

- Data analysis : Correlate substituent electronic properties (Hammett constants) with activity trends to identify key interactions .

Q. Q5. How should researchers address contradictions in solubility data reported for this compound across studies?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) under controlled temperatures (25–37°C). Use dynamic light scattering (DLS) to detect aggregation .

- Standardize protocols : Adopt USP guidelines for solubility determination. Report solvent purity, equilibration time, and centrifugation parameters to minimize variability .

- Cross-validate : Compare results with computational predictions (e.g., COSMO-RS or Hansen solubility parameters) .

Q. Q6. What mechanistic studies are recommended to elucidate its potential as a protease inhibitor?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants () .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the sulfonamide and the protease active site .

- Mass spectrometry : Identify covalent adducts or non-covalent complexes using LC-MS/MS under native conditions .

Q. Q7. How can computational modeling improve the design of derivatives with enhanced metabolic stability?

Methodological Answer:

- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor or CypReact to identify metabolic hotspots (e.g., hydroxylation of the furan ring) .

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict oxidation potentials and susceptibility to cytochrome P450 enzymes .

- In vitro validation : Incubate derivatives with liver microsomes and quantify metabolites via UPLC-QTOF-MS .

Q. Q8. What experimental controls are critical when studying its antioxidant activity?

Methodological Answer:

- Positive controls : Include established antioxidants (e.g., BHA or β-carotene) in DPPH or FRAP assays to normalize results .

- Radical scavenging kinetics : Monitor reaction progress over time (0–60 min) to distinguish between rapid and slow-acting mechanisms .

- Metal chelation controls : Pre-treat samples with EDTA to isolate metal-independent antioxidant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.